molecular formula C29H27NO3 B11494276 3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11494276
M. Wt: 437.5 g/mol
InChI Key: SHDQAMIFOJALCO-DHZHZOJOSA-N
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Description

3-HYDROXY-3-[2-OXO-2-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ETHYL]-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-3-[2-OXO-2-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ETHYL]-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core indole structure, followed by the introduction of the hydroxy, oxo, and phenylprop-2-en-1-yl groups under controlled conditions. Specific reagents and catalysts are used to ensure the correct positioning of these groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-3-[2-OXO-2-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ETHYL]-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The phenylprop-2-en-1-yl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the oxo group yields an alcohol.

Scientific Research Applications

3-HYDROXY-3-[2-OXO-2-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ETHYL]-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-HYDROXY-3-[2-OXO-2-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ETHYL]-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-3-methyl-2-oxobutanoic acid
  • 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-benzoic acid
  • 2-Hydroxy-6-oxo-2,4-heptadienoic acid

Uniqueness

Compared to similar compounds, 3-HYDROXY-3-[2-OXO-2-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ETHYL]-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-2-ONE has a unique combination of functional groups that confer distinct chemical and biological properties

Properties

Molecular Formula

C29H27NO3

Molecular Weight

437.5 g/mol

IUPAC Name

3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1-[(E)-3-phenylprop-2-enyl]indol-2-one

InChI

InChI=1S/C29H27NO3/c31-27(24-17-16-22-12-4-5-13-23(22)19-24)20-29(33)25-14-6-7-15-26(25)30(28(29)32)18-8-11-21-9-2-1-3-10-21/h1-3,6-11,14-17,19,33H,4-5,12-13,18,20H2/b11-8+

InChI Key

SHDQAMIFOJALCO-DHZHZOJOSA-N

Isomeric SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)C/C=C/C5=CC=CC=C5)O

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CC=CC5=CC=CC=C5)O

Origin of Product

United States

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